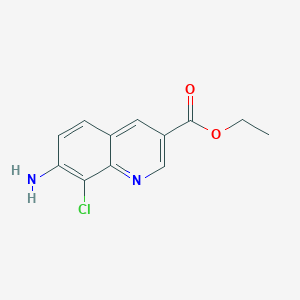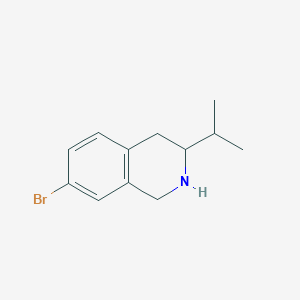
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine is a fluorinated purine derivative. Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a difluoromethyl group at the 2-position of a purine can confer advantageous changes to physicochemical, metabolic, and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated purines, including 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine, can be achieved through various methods. One common approach involves the use of organometallic reagents. For instance, the organometallic reagent formed in situ from CF3ZnBr and CuI has been used to effect selective 2-trifluoromethylation of 6-chloro-2-iodopurine . Another method involves the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid .
Industrial Production Methods
Industrial production methods for fluorinated purines often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., CF3ZnBr, CuI), oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted purines, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Applications De Recherche Scientifique
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s ability to act as a hydrogen-bond donor, influencing its binding affinity and selectivity for target proteins . The compound may also participate in various biochemical pathways, modulating cellular processes and signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine include other fluorinated purines, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct physicochemical and biological properties. The presence of both the difluoromethyl and isopropyl groups can enhance its stability, lipophilicity, and binding affinity for target proteins, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H9ClF2N4 |
|---|---|
Poids moléculaire |
246.64 g/mol |
Nom IUPAC |
6-chloro-2-(difluoromethyl)-7-propan-2-ylpurine |
InChI |
InChI=1S/C9H9ClF2N4/c1-4(2)16-3-13-8-5(16)6(10)14-9(15-8)7(11)12/h3-4,7H,1-2H3 |
Clé InChI |
PQTNYMILEXQTBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=NC2=C1C(=NC(=N2)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






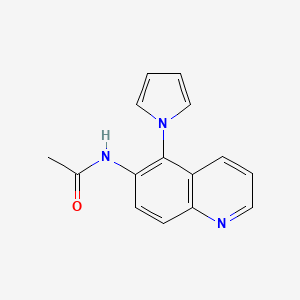


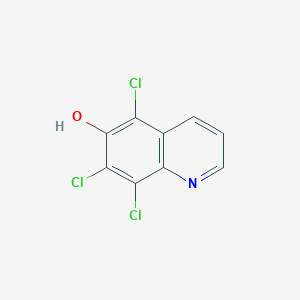
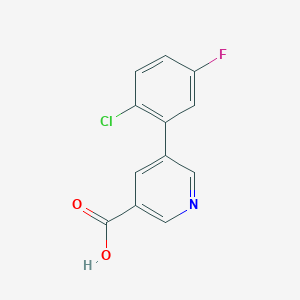

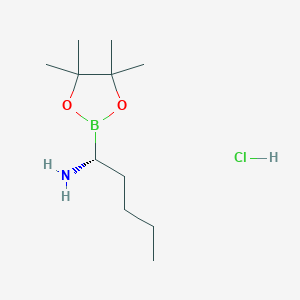
![3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)
